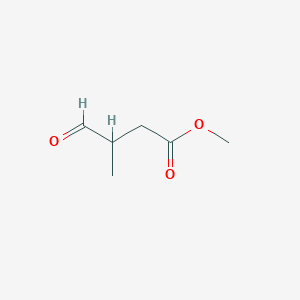

methyl 3-methyl-4-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHWBQQPAIUPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Methyl 3 Methyl 4 Oxobutanoate in Organic Chemistry

Contextualization within the β-Keto Ester Class and Derivatives

β-Keto esters are characterized by a ketone group located at the C3 position relative to a carbonyl of an ester. This arrangement confers unique reactivity upon the molecule. They are valuable intermediates in organic synthesis, often used in the creation of more complex molecular architectures. acs.orgacs.org The synthesis of β-keto esters can be achieved through various methods, including the acylation of acetoacetic esters. acs.org

Methyl 3-methyl-4-oxobutanoate fits this classification, possessing a methyl ester and an aldehyde (an oxo group) at the β-position of the butanoate chain. nih.gov A number of derivatives have been synthesized and studied, highlighting the compound's role as a versatile chemical building block. For instance, the alkylation of related chloro-substituted β-keto esters with dibromoalkanes leads to the formation of cyclic derivatives. evitachem.comresearchgate.net Other derivatives are synthesized for specific applications, such as studying their potential biological activities. The synthesis of various alkyl 4-oxobutanoate (B1241810) derivatives of carvacrol (B1668589) and thymol (B1683141) has been reported, created to evaluate their inhibitory effects on the enzyme tyrosinase. nih.gov

| Derivative Name | CAS Number | Key Feature/Application |

| Methyl (R)-4-Chloro-3-methyl-4-oxobutanoate | 83509-05-1 | A chiral building block used in organic synthesis. achemblock.com |

| Methyl 4-chloro-3-oxobutanoate | Not specified | Used in alkylation reactions with dibromoalkanes to form substituted derivatives. evitachem.comresearchgate.net |

| Carvacrol and Thymol Alkyl 4-oxobutanoates | Not specified | Synthesized to study their tyrosinase inhibitory activities. nih.gov |

| Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate | Not specified | An important biosynthetic intermediate for tropane (B1204802) alkaloids. researchgate.net |

Academic Significance and Research Trajectory of this compound

The academic significance of this compound and its parent compound, methyl 4-oxobutanoate, lies primarily in their utility as intermediates in the synthesis of complex organic molecules, particularly natural products and their analogues. Research has demonstrated their role in constructing heterocyclic systems and alkaloids.

Detailed research findings highlight the versatility of this structural motif:

Alkaloid Synthesis: The related compound, methyl 4-oxobutanoate, is used in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.comsigmaaldrich.com A specific derivative, methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, has been identified as a key intermediate in the biosynthesis of cocaine, formed through a Mannich-like condensation. researchgate.net Its synthesis allows researchers to study the biosynthetic pathways of tropane alkaloids. researchgate.net

Chiral Intermediates: The chiral derivative methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate serves as an important intermediate in the synthesis of sitagliptin, a pharmaceutical agent. chemicalbook.com

Enantioselective Reactions: Methyl 4-oxobutanoate is a substrate in Cu(I)-catalyzed enantioselective Henry reactions to produce (S)-5-hydroxypiperidin-2-one, demonstrating its utility in stereocontrolled synthesis. chemicalbook.com

The research trajectory indicates a consistent interest in this class of compounds for developing efficient and stereoselective synthetic methodologies for biologically active molecules. chemicalbook.comchemicalbook.com The ability to introduce chirality and further functionalize the molecule makes it a valuable tool for synthetic chemists exploring novel molecular structures.

| Research Area | Key Finding | Compound Used | Reference |

| Natural Product Synthesis | Used in the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol. | Methyl 4-oxobutanoate | chemicalbook.comsigmaaldrich.com |

| Biosynthesis Studies | Identified as a key intermediate in the biosynthesis of the tropane moiety of cocaine. | Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate | researchgate.net |

| Pharmaceutical Synthesis | Serves as a chiral intermediate for the synthesis of sitagliptin. | Methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate | chemicalbook.com |

| Stereoselective Catalysis | Substrate in the Cu(I)-catalyzed enantioselective addition of nitromethane (B149229). | Methyl 4-oxobutanoate | chemicalbook.com |

Synthetic Methodologies for Methyl 3 Methyl 4 Oxobutanoate and Its Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of methyl 3-methyl-4-oxobutanoate, which has the chemical structure H-C(=O)-CH(CH₃)-CH₂-C(=O)OCH₃, helps in identifying logical bond disconnections and potential starting materials. The primary functional groups are an aldehyde and a methyl ester, separated by a three-carbon chain with a methyl substituent.

Key disconnections for the carbon skeleton are:

C₂–C₃ Bond Disconnection (Aldol/Claisen-type approach): This disconnection is a common strategy for β-hydroxy or β-keto compounds. In this case, it would lead to precursors such as an enolate derived from methyl propanoate and a formaldehyde (B43269) or a related one-carbon electrophile.

C₃–C₄ Bond Disconnection: This strategy suggests a disconnection between the carbon bearing the methyl group and the aldehyde carbon. This would conceptually involve the reaction of a methyl propionate (B1217596) enolate with a formylating agent.

Alkylation Approach: This strategy involves forming the C-C bond at the C₃ position by alkylating a suitable precursor. A logical precursor would be a γ-oxo ester that can be methylated at the alpha position to the aldehyde (the C₃ position). Alternatively, a precursor like a chloro-oxobutanoate could be alkylated.

Acylation Approach: This involves introducing one of the carbonyl-containing fragments onto a pre-existing carbon chain. For analogues, particularly aromatic ones, this often involves a Friedel-Crafts type reaction where a cyclic or aromatic core is acylated with a derivative of succinic acid.

These strategic disconnections form the basis for the various synthetic methodologies discussed in the following sections.

Classical Organic Synthesis Approaches

Classical methods remain fundamental in organic synthesis, providing robust and well-understood pathways to a wide range of molecules.

Condensation Reactions (e.g., Claisen-type condensations)

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. wikipedia.orglibretexts.org The reaction mechanism is similar to the aldol (B89426) condensation, involving the nucleophilic attack of an ester enolate on the carbonyl group of a second ester molecule. libretexts.orglibretexts.org A key difference is the expulsion of an alkoxide leaving group from the tetrahedral intermediate. libretexts.org

For the synthesis to be effective, a stoichiometric amount of base is typically required, as the resulting β-keto ester product is acidic and is deprotonated by the base, driving the equilibrium towards the product. wikipedia.orglibretexts.org Crossed Claisen condensations, which involve two different esters, can be synthetically useful, particularly when one of the esters has no α-hydrogens and can only act as the electrophile, thus preventing the formation of complex product mixtures. wikipedia.orglibretexts.org While not directly forming this compound, this methodology is crucial for creating β-keto ester intermediates which can be further modified. For instance, the Claisen condensation is a common method for synthesizing compounds like methyl 2-acetyl-3-methyl-4-oxovalerate, a related β-keto ester. ontosight.ai

Acylation Strategies (e.g., Friedel-Crafts acylation of related compounds)

Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). chemistrysteps.comwikipedia.orgsigmaaldrich.com This method is particularly useful for synthesizing aryl ketones and avoids the rearrangements often seen in Friedel-Crafts alkylations. chemistrysteps.comorganic-chemistry.org

While not applicable to the aliphatic target molecule itself, this strategy is highly effective for synthesizing aromatic analogues. A notable example is the synthesis of 4-oxobutanoate (B1241810) derivatives of carvacrol (B1668589) and thymol (B1683141). nih.gov In this process, the aromatic ethers of carvacrol and thymol are acylated via a Friedel-Crafts reaction. The initial attempts using succinic anhydride were unsuccessful, but employing succinoyl chloride followed by an acidic workup successfully yielded the desired 4-oxobutanoic acids. These acid intermediates were then esterified to produce a series of methyl, ethyl, and other alkyl 4-oxobutanoates. nih.gov This demonstrates a robust, multi-step synthesis of complex analogues rooted in classical acylation chemistry.

| Substrate | Acylating Agent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Ethyl Carvacrol | Succinoyl chloride | AlCl₃ | Carvacrol 4-oxobutanoic acid | 68% |

| Ethyl Thymol | Succinoyl chloride | AlCl₃ | Thymol 4-oxobutanoic acid | 81% |

Modern Catalytic Synthesis Strategies

The development of modern catalytic methods has revolutionized organic synthesis, offering milder conditions, higher selectivity, and access to chiral molecules.

Organocatalytic Approaches (e.g., cross-aldol reactions with related oxobutyrates)

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool, particularly for asymmetric synthesis. The cross-aldol reaction, which joins two different carbonyl compounds, is a cornerstone of C-C bond formation. organic-chemistry.orgutdallas.eduwikipedia.org

A highly relevant application of this strategy is the organocatalytic cross-aldol reaction of methyl 4-oxobutyrate with various aldehydes. figshare.comacs.orgnih.gov This one-pot reaction provides an efficient and general method for synthesizing 4-(hydroxyalkyl)-γ-butyrolactones with excellent diastereoselectivity and enantioselectivity after a subsequent reduction step with sodium borohydride (B1222165). acs.orgnih.gov Though the final product is a lactone, the key intermediate is an aldol adduct directly related to the target structure. This approach highlights the power of organocatalysis to control stereochemistry in the synthesis of complex oxobutanoate analogues. Similarly, organocatalysts have been used in the cross-aldol reactions of pyruvate (B1213749) esters with other non-enolizable pyruvate acceptors to generate intermediates for biologically relevant isotetronic acids. researchgate.netmdpi.com

| Aldehyde Reactant | Catalyst Type | Key Outcome | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Various aldehydes | Chiral organocatalyst | Synthesis of 4-(hydroxyalkyl)-γ-butyrolactones | > 24:1 | > 99% |

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds, and these methods have been successfully applied to the synthesis of γ-keto esters.

One notable example is the Cu(I)-catalyzed Henry reaction , a classic method for the formation of β-nitro alcohols, which can be subsequently converted to γ-keto esters. The enantioselective Henry reaction of α-keto esters with nitromethane (B149229), catalyzed by copper(II)-bisoxazoline complexes, provides a route to optically active β-nitro-α-hydroxy esters with high yields and excellent enantiomeric excesses. acs.orgmdpi.com These intermediates are valuable precursors for chiral γ-keto esters and their derivatives. For instance, the reaction of various α-keto esters with nitromethane using a copper(II)-tert-butyl bisoxazoline complex in the presence of triethylamine (B128534) has been shown to produce the desired products in high yields and enantioselectivities. acs.org Furthermore, a highly enantioselective Henry reaction of β,γ-unsaturated α-ketoesters with nitromethane has been developed using a chiral copper complex in water, yielding unsaturated β-nitro-α-hydroxy esters with high yields (75–91%) and excellent enantiomeric excesses (83–96% ee). researchgate.netmdpi.com

Another powerful strategy is visible-light-mediated oxidative coupling . This method provides an environmentally friendly approach for the synthesis of γ-keto esters by coupling vinylarenes with bromocarboxylates. The reaction proceeds under mild conditions at room temperature, utilizing a photocatalyst to generate radical intermediates that couple to form the desired product. acs.org This methodology has demonstrated good functional group tolerance and provides a variety of γ-ketoesters in good isolated yields. acs.org

The following table summarizes representative examples of transition metal-catalyzed syntheses of γ-keto ester analogues.

Table 1: Transition Metal-Catalyzed Synthesis of γ-Keto Ester Analogues

| Catalyst System | Reactants | Product | Yield (%) | Stereoselectivity | Reference |

| Copper(II)-tert-butyl bisoxazoline / Triethylamine | α-Keto ester, Nitromethane | β-Nitro-α-hydroxy ester | High | High ee | acs.org |

| Chiral Copper Complex | (E)-isopropyl 2-oxo-4-phenylbut-3-enoate, Nitromethane | Unsaturated β-nitro-α-hydroxy ester | 75-91 | 83-96% ee | researchgate.netmdpi.com |

| Visible-light / Photocatalyst | Vinylarene, Bromocarboxylate | γ-Ketoester | Good | Not applicable | acs.org |

Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. Enzymes, such as reductases and transaminases, have been effectively employed in the synthesis of chiral building blocks, including precursors to this compound.

The stereoselective reduction of β-keto esters using reductases from baker's yeast (Saccharomyces cerevisiae) has been extensively studied. acs.orgacs.orgnih.gov By screening a panel of reductases, it is possible to produce different diastereomers of the corresponding β-hydroxy esters with high optical purities. acs.orgacs.orgnih.gov For example, the reduction of ethyl 2-chloroacetoacetate using an E. coli strain overexpressing a single yeast reductase has been demonstrated on a multigram scale. acs.orgacs.orgnih.gov

Transaminases have also been utilized in cascade reactions for the synthesis of optically active γ- and δ-lactams from the corresponding keto esters. researchgate.net This one-pot, two-step enzymatic strategy involves the biotransamination of the keto ester to the corresponding amino ester, which then undergoes spontaneous cyclization. researchgate.net This approach offers good to high isolated yields (70–90%) and excellent selectivities (94–99%). researchgate.net

The following table provides examples of biocatalytic transformations for the synthesis of chiral precursors to γ-keto esters.

Table 2: Biocatalytic Synthesis of Chiral Precursors

| Enzyme | Substrate | Product | Yield (%) | Stereoselectivity | Reference |

| Yeast Reductase | Ethyl 2-chloroacetoacetate | syn-(2R,3S)-alcohol | Multigram scale | High optical purity | acs.orgacs.orgnih.gov |

| Transaminase | γ- or δ-Keto ester | γ- or δ-Lactam | 70-90 | 94-99% ee/de | researchgate.net |

| Ene-reductase | α,β-Unsaturated γ-keto ester | γ-Oxo ester | High conversion | Excellent | rsc.org |

Stereoselective Synthesis of Enantiopure this compound and Derivatives

The development of stereoselective methods to access enantiomerically pure forms of this compound and its derivatives is of paramount importance for the synthesis of chiral drugs and natural products.

Chiral Auxiliary-Based Methods

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. mdpi.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral β-substituted γ-keto esters, 3-phenyl-l-menthopyrazole has been used as a chiral auxiliary. researchgate.net This method allows for the enantioselective preparation of these compounds through Grignard replacement of the pyrazole (B372694) moiety. researchgate.net The use of a chiral diamine, such as trans-1,2-diaminocyclohexane, has also been shown to be effective in the synthesis of enantioenriched α-substituted-α-trifluoromethylthio-β-ketoesters with high enantioselectivity (up to 91% ee) after removal of the auxiliary. mdpi.com

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. As mentioned previously, copper-catalyzed enantioselective Henry reactions are a prime example of this strategy for accessing chiral precursors to γ-keto esters. acs.orgmdpi.comresearchgate.netmdpi.com The use of chiral copper complexes with bisoxazoline or iminopyridine ligands has proven effective in achieving high enantioselectivities in the addition of nitromethane to α-keto esters. acs.orgresearchgate.net

Diastereoselective Routes

Diastereoselective synthesis aims to control the formation of one diastereomer over another. The reduction of γ-keto amides has been shown to be a highly diastereoselective process. clockss.org For instance, the reduction of β-substituted and α,β-disubstituted γ-keto amides with diisobutylaluminum hydride (DIBAL-H) can lead to the corresponding γ-hydroxy amides with high diastereomeric purities. clockss.org Similarly, the diastereoselective reduction of γ-phthalimido-β-keto esters using sodium borohydride (NaBH4) in methanol (B129727) at low temperatures has been reported to be highly selective, allowing for the separation of the resulting diastereomers by column chromatography. eurekaselect.comingentaconnect.combenthamdirect.com

The following table highlights key findings in the stereoselective synthesis of γ-keto ester derivatives.

Table 3: Stereoselective Synthesis of γ-Keto Ester Derivatives

| Method | Key Feature | Substrate | Product | Stereoselectivity | Reference |

| Chiral Auxiliary | 3-phenyl-l-menthopyrazole | N-(4-oxoalkanoyl)pyrazole | β-substituted γ-keto ester | Enantioselective | researchgate.net |

| Chiral Auxiliary | trans-1,2-diaminocyclohexane | Enamine | α-substituted-α-trifluoromethylthio-β-ketoester | up to 91% ee | mdpi.com |

| Asymmetric Catalysis | Cu(II)-bisoxazoline complex | α-Keto ester, Nitromethane | β-Nitro-α-hydroxy ester | High ee | acs.org |

| Diastereoselective Reduction | DIBAL-H | γ-Keto amide | γ-Hydroxy amide | High dr | clockss.org |

| Diastereoselective Reduction | NaBH4, MeOH, -78 °C | γ-Phthalimido-β-keto ester | γ-Phthalimido-β-hydroxy ester | High dr | eurekaselect.comingentaconnect.combenthamdirect.com |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Sustainability

Each of the discussed synthetic methodologies for preparing this compound and its analogues possesses distinct advantages and disadvantages in terms of efficiency, selectivity, and sustainability.

Transition metal-catalyzed processes offer high efficiency and, in the case of asymmetric catalysis, excellent enantioselectivity. However, they often rely on expensive and potentially toxic heavy metals, which can raise sustainability concerns regarding catalyst cost, removal from the final product, and environmental impact. Visible-light-mediated reactions represent a more sustainable alternative within this category, utilizing light as a renewable energy source and often employing milder reaction conditions. acs.org

Biocatalytic transformations are inherently sustainable, utilizing renewable enzymes that operate under mild, aqueous conditions, thus minimizing the use of harsh reagents and organic solvents. These methods often exhibit exceptional chemo-, regio-, and stereoselectivity. mdpi.comacs.orgacs.orgnih.govresearchgate.netrsc.org The main limitations of biocatalysis can be the substrate scope of the enzyme and the need for specialized equipment for enzyme production and reaction optimization.

Diastereoselective routes can be highly effective for specific substrates, but their broader applicability may be limited. The selectivity is often highly dependent on the substrate structure and reaction conditions.

Reactivity and Mechanistic Studies of Methyl 3 Methyl 4 Oxobutanoate

Keto-Enol Tautomerism and Equilibrium Studies

Like other 1,3-dicarbonyl compounds, methyl 3-methyl-4-oxobutanoate exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. thermofisher.comasu.edu This equilibrium is a dynamic process involving the migration of a proton and the shifting of electrons. The interconversion between the keto and enol tautomers is a slow process on the NMR timescale, which allows for the distinct observation and quantification of both species in solution. thermofisher.com

The stability of the enol form is significantly influenced by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group, which creates a stable six-membered ring-like structure. nih.gov The position of the keto-enol equilibrium is highly dependent on various factors, most notably the solvent. nih.govcdnsciencepub.com

Generally, the percentage of the enol form is higher in nonpolar solvents, where the intramolecular hydrogen bond is more stabilizing. In polar protic solvents, the solvent molecules can form hydrogen bonds with the carbonyl groups of the keto tautomer, thus stabilizing it and shifting the equilibrium in its favor. asu.edumissouri.edu Similarly, polar aprotic solvents can disrupt the intramolecular hydrogen bond of the enol, favoring the more polar keto form. missouri.edu This trend, where the equilibrium shifts toward the keto tautomer with increasing solvent polarity, is often referred to as Meyer's rule. asu.edumissouri.edu

The equilibrium constant (Keq = [enol]/[keto]) can be determined using 1H NMR spectroscopy by integrating the signals corresponding to the protons unique to each tautomer. thermofisher.com For instance, in ethyl acetoacetate (B1235776), a closely related β-ketoester, the percentage of the enol form has been extensively studied in various solvents.

Table 1: Keto-Enol Equilibrium of Ethyl Acetoacetate in Various Solvents

| Solvent | % Enol Form | Keq |

|---|---|---|

| Gas Phase | 92 | 11.5 |

| Cyclohexane | 46 | 0.85 |

| Benzene | 27 | 0.37 |

| Chloroform | 16 | 0.19 |

| Ethanol | 10 | 0.11 |

| Water | 0.4 | 0.004 |

This data for ethyl acetoacetate is illustrative of the general trend observed for β-ketoesters like this compound.

Nucleophilic Reactivity of the Keto and Enol Forms

The dual functionality of this compound gives rise to multiple sites for nucleophilic attack and reactions involving nucleophilic intermediates.

The carbonyl carbon of the ketone in the keto form is electrophilic and susceptible to attack by nucleophiles. ncert.nic.inksu.edu.sa Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.inlibretexts.org In this compound, the aldehyde group is more electrophilic than the ester carbonyl and is the primary site for nucleophilic addition.

The mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

Common Nucleophilic Addition Reactions:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) can reduce the aldehyde to a primary alcohol. The ester group is generally unreactive towards NaBH4.

Grignard Reactions: Organometallic reagents such as Grignard reagents (R-MgX) add to the aldehyde to form a secondary alcohol after an acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, results in the formation of a cyanohydrin. ncert.nic.in

Table 2: Examples of Nucleophilic Addition to the Aldehyde Carbonyl

| Nucleophile/Reagent | Product Type |

|---|---|

| 1. NaBH4, 2. H3O+ | Primary Alcohol |

| 1. CH3MgBr, 2. H3O+ | Secondary Alcohol |

| HCN, KCN (cat.) | Cyanohydrin |

| H2O | Hydrate (Gem-diol) medlifemastery.com |

The protons on the carbons alpha to the carbonyl groups (the α-carbon between the two carbonyls and the α'-carbon adjacent to the ester) are acidic. The α-proton is particularly acidic due to the ability of the resulting conjugate base, an enolate, to delocalize the negative charge onto both carbonyl oxygens. masterorganicchemistry.com

This enolate is a powerful nucleophile and can react with various electrophiles, primarily at the α-carbon, in what are known as α-substitution reactions. researchgate.net The formation of the enolate is typically achieved using a suitable base. For β-dicarbonyl compounds, bases like sodium ethoxide are often sufficient to generate a significant concentration of the enolate at equilibrium. utdallas.edu For complete and irreversible deprotonation, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) is used. wikipedia.orglibretexts.org

The most common reaction of this enolate is alkylation, an SN2 reaction with an alkyl halide. libretexts.orglibretexts.org This reaction is highly effective for forming new carbon-carbon bonds. researchgate.net The choice of the alkyl halide is generally restricted to methyl or primary halides to avoid competing E2 elimination reactions. libretexts.orgpressbooks.pub

Reaction Scheme for α-Alkylation:

Enolate Formation:

this compound + Base ⇌ Enolate

Nucleophilic Attack:

Enolate + R-X → α-Alkylated product + X-

Due to the presence of two different acidic protons (α and α'), regioselectivity can be an issue. However, the α-proton is significantly more acidic and is preferentially removed.

Electrophilic Reactivity

The primary mode of reactivity for this compound involves its nucleophilic character, either at the carbonyl oxygen or, more significantly, at the α-carbon via the enol or enolate. libretexts.org The enol tautomer, with its electron-rich C=C double bond, reacts as a nucleophile with electrophiles. researchgate.netlibretexts.org

A classic example of this reactivity is α-halogenation. In the presence of an acid or base catalyst, the compound can be halogenated at the α-position. The reaction proceeds through the enol or enolate intermediate, which attacks the electrophilic halogen (e.g., Br2, Cl2). libretexts.org

Acid-catalyzed mechanism: The carbonyl oxygen is protonated, facilitating enol formation. The enol then attacks the halogen.

Base-catalyzed mechanism: An enolate is formed, which is a much stronger nucleophile than the enol and reacts rapidly with the halogen. Under basic conditions, polyhalogenation can be difficult to prevent. libretexts.org

True electrophilic reactions at the carbon skeleton are less common. The carbonyl carbons are electrophilic and react with nucleophiles as described in section 3.2.1.

Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it an excellent substrate for synthesizing cyclic compounds, particularly heterocycles.

The 1,3-dicarbonyl moiety is a key structural motif for building various five- and six-membered heterocyclic rings.

Pyrazole (B372694) Synthesis: One of the most common applications is the reaction with hydrazine (B178648) or its derivatives to form pyrazoles. rsc.orgresearchgate.net The reaction proceeds via condensation, where the hydrazine nitrogens act as nucleophiles, attacking the two carbonyl carbons, followed by dehydration to yield the aromatic pyrazole ring.

Hantzsch Pyridine Synthesis: This multi-component reaction can be adapted to use a β-ketoester like this compound, an aldehyde, and ammonia (B1221849) (or an ammonia source) to synthesize dihydropyridines, which can then be oxidized to pyridines. organic-chemistry.orgwikipedia.orgchemtube3d.com The mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the β-ketoester and the aldehyde. chemtube3d.comyoutube.com These two intermediates then combine and cyclize to form the dihydropyridine (B1217469) ring. youtube.com

Paal-Knorr Furan Synthesis: While the classic Paal-Knorr synthesis utilizes 1,4-dicarbonyls to produce furans, pyrroles, and thiophenes, wikipedia.orgorganic-chemistry.orgorganic-chemistry.org the 1,3-dicarbonyl system of this compound is not a direct substrate for this named reaction in its standard form. However, derivatives of β-ketoesters can be transformed into 1,4-dicarbonyls, which then undergo Paal-Knorr cyclization.

Ring-Opening Reactions with Related Systems

β-Keto esters are valuable precursors for the synthesis of heterocyclic compounds, which can involve ring-opening reactions of strained cyclic intermediates. One relevant area of study is the formation and subsequent ring-opening of oxetanes. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can produce oxetanes. magtech.com.cn For a β-keto ester like this compound, the ketone carbonyl is expected to be the more reactive center for such cycloadditions.

The subsequent ring-opening of these oxetanes can be initiated by various reagents, leading to a diverse range of functionalized products. The regioselectivity of the ring-opening is influenced by the electronic and steric properties of the substituents on the oxetane (B1205548) ring. beilstein-journals.orgacs.org

For instance, the reaction of a β-keto ester with an alkene under photochemical conditions could potentially yield a substituted oxetane. The subsequent acid-catalyzed ring-opening of this intermediate could lead to the formation of a γ-hydroxy-β-keto ester derivative.

Table 1: Plausible Reaction Scheme for Oxetane Formation and Ring-Opening

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | This compound, Alkene | hν (Photochemical) | Substituted Oxetane |

| 2 | Substituted Oxetane | Acid Catalyst (e.g., H+) | γ-Hydroxy-β-keto ester derivative |

It is important to note that this is a hypothetical reaction pathway for this compound, based on the known reactivity of similar carbonyl compounds. magtech.com.cnbeilstein-journals.org

Rearrangement Reactions

Rearrangement reactions of β-keto esters can provide access to a variety of molecular scaffolds. A notable example is the Carroll rearrangement, a thermally induced researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl β-keto ester, which upon decarboxylation, yields a γ,δ-unsaturated ketone. alfa-chemistry.comwikipedia.org

For this compound to undergo a Carroll-type rearrangement, it would first need to be converted to its corresponding allyl ester. The general mechanism involves the formation of an enol intermediate, which then undergoes the sigmatropic rearrangement. alfa-chemistry.com

Table 2: General Steps of the Carroll Rearrangement for an Allyl β-Keto Ester

| Step | Description | Intermediate |

| 1 | Enolization of the β-keto ester | Enol form of the allyl β-keto ester |

| 2 | researchgate.netresearchgate.net-Sigmatropic rearrangement | Allyl vinyl ether intermediate |

| 3 | Tautomerization and Decarboxylation | β-Keto acid, then γ,δ-Unsaturated ketone |

The stereochemical outcome of the Carroll rearrangement is often highly specific, transferring chirality from the allylic alcohol to the final ketone product. wikipedia.org Palladium-catalyzed variations of this rearrangement have also been developed, which can proceed under milder conditions. nih.gov

Pericyclic Reactions and Stereochemical Implications

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems with high stereocontrol. Unsaturated β-keto esters can act as dienophiles in these [4+2] cycloaddition reactions. acs.orgnih.gov While this compound itself is not a dienophile, it can be functionalized to introduce unsaturation, making it a suitable substrate for Diels-Alder reactions.

For example, an α,β-unsaturated derivative of this compound could react with a conjugated diene to form a cyclohexene (B86901) derivative. The stereochemistry of the resulting cycloadduct is governed by the principles of orbital symmetry and can be highly selective. acs.org

Table 3: Hypothetical Diels-Alder Reaction of an Unsaturated Derivative

| Diene | Dienophile | Product | Stereochemistry |

| 1,3-Butadiene | Methyl 2-(3-methyl-4-oxobutanoyl)acrylate | Substituted cyclohexene | Endo/Exo selectivity dependent on reaction conditions |

The presence of the chiral center at the 3-position of the butanoate chain in such a reaction could influence the diastereoselectivity of the cycloaddition, a concept known as asymmetric induction.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of chemical transformations. For β-keto esters, a key thermodynamic consideration is the keto-enol tautomerism. The equilibrium position between the keto and enol forms is influenced by factors such as the solvent, temperature, and the presence of substituents. researchgate.netcoe.edu

The kinetics of reactions involving β-keto esters, such as alkylation or condensation reactions, are dependent on the rate of enolate formation. The acidity of the α-protons in β-keto esters (pKa ≈ 11 in water) is a key factor influencing this rate. wikipedia.org The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. masterorganicchemistry.com

Table 4: Thermodynamic Data for Methyl 3-oxobutanoate

| Property | Value |

| Standard Enthalpy of Formation (Gas) | -582.2 ± 2.5 kJ/mol |

| Standard Enthalpy of Formation (Liquid) | -639.8 ± 2.4 kJ/mol |

Data obtained for methyl 3-oxobutanoate and may not be representative of this compound. nist.govumsl.edu

The Gibbs free energy change (ΔG) determines the spontaneity of a reaction. khanacademy.org For reactions involving this compound, ΔG would be influenced by the enthalpy change (ΔH), which relates to bond energies, and the entropy change (ΔS), which relates to the degree of disorder.

Applications of Methyl 3 Methyl 4 Oxobutanoate As a Synthetic Building Block

Role in Complex Molecule Synthesis

Methyl 3-methyl-4-oxobutanoate serves as a foundational component in the synthesis of intricate molecular architectures. myskinrecipes.com Its reactive sites provide synthetic chemists with the flexibility to introduce additional complexity and functional groups, rendering it a key building block for a variety of complex molecules. myskinrecipes.com

Precursor to Biologically Relevant Scaffolds (e.g., 1-hydroxymethylpyrrolizidine alkaloids)

Intermediate in Total Synthesis of Natural Products (e.g., related alkaloids)

The application of this compound as a key intermediate in the total synthesis of specific natural products, including alkaloids, is noted in a general context. myskinrecipes.com However, detailed, peer-reviewed studies demonstrating its step-by-step integration into the total synthesis of a named natural product are not widely documented. Its potential lies in its ability to be elaborated into various cyclic and acyclic systems that form the core of many natural products.

Use in Pharmaceutical Intermediate Synthesis

This compound is recognized for its role as a versatile intermediate in the production of pharmaceutical compounds. myskinrecipes.com The synthesis of active pharmaceutical ingredients (APIs) often requires specialized building blocks to construct the final molecular entity. While its general application is cited, specific examples of commercially significant pharmaceutical intermediates derived directly from this compound are not extensively detailed in available literature.

| Pharmaceutical Application Area | Potential Role of this compound |

| Heterocyclic Compound Synthesis | Precursor for creating substituted ring systems common in pharmaceuticals. |

| Chiral Molecule Synthesis | Can be modified to introduce stereocenters, crucial for drug efficacy. |

| Side-Chain Elaboration | Used to build and attach specific side-chains to a core drug molecule. |

Contribution to Agrochemical Synthesis

In the field of agrochemicals, which encompasses herbicides, insecticides, and fungicides, this compound is identified as a useful building block. myskinrecipes.com The development of new agrochemicals often involves the synthesis and screening of novel molecular structures. The chemical handles present in this compound allow for its incorporation into a variety of molecular frameworks relevant to agrochemical activity. However, specific, publicly available examples of its use in the synthesis of commercialized agrochemicals are limited.

Utility in Materials Science Applications (e.g., polymer precursors)

The application of this compound extends to the realm of materials science, where it is considered a fine chemical and specialty material. myskinrecipes.com Its potential use as a monomer or a precursor to monomers for polymerization is an area of interest. The ester and ketone functionalities could be modified to create polymers with specific properties. Despite this potential, detailed research on the polymerization of this compound or its derivatives into functional materials is not extensively covered in the available scientific literature.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Methyl 3 Methyl 4 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as the connectivity between them through various one- and two-dimensional experiments.

Proton NMR (¹H NMR) spectroscopy provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons of each type (integration).

In methyl 3-methyl-4-oxobutanoate, there are five distinct proton environments. The expected chemical shifts (δ) are predicted based on the electronic effects of adjacent functional groups (ketone and ester). The aldehydic proton is the most deshielded due to the strong electron-withdrawing effect of the carbonyl group. The methoxy (B1213986) protons of the ester group appear as a characteristic singlet, while the protons on the carbon backbone exhibit splitting based on their neighboring protons according to the n+1 rule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 (-CHO) | 9.6 - 9.8 | Doublet | 1H |

| H-3 (-CH-) | 2.9 - 3.2 | Multiplet | 1H |

| H-2 (-CH₂-) | 2.5 - 2.8 | Doublet of Doublets | 2H |

| C3-CH₃ | 1.1 - 1.3 | Doublet | 3H |

Note: Data is predicted based on general principles and data for analogous compounds. Solvent is typically CDCl₃.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each chemically unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment and hybridization.

This compound has six unique carbon atoms. The carbonyl carbons of the aldehyde and the ester are the most deshielded and appear furthest downfield in the spectrum (160-220 ppm). chemicalbook.com The carbon of the methoxy group appears in the typical range for an oxygen-linked sp³ carbon, while the other aliphatic carbons appear further upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Aldehyde C=O) | 200 - 205 |

| C-1 (Ester C=O) | 170 - 175 |

| O-CH₃ | 51 - 53 |

| C-3 (-CH-) | 45 - 50 |

| C-2 (-CH₂-) | 40 - 45 |

Note: Data is predicted based on general principles and data for analogous compounds. Solvent is typically CDCl₃.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aldehydic proton (H-4) and the methine proton (H-3), between H-3 and the methylene (B1212753) protons (H-2), and between H-3 and the methyl protons (C3-CH₃).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the ¹H signal around 3.7 ppm would correlate with the ¹³C signal around 52 ppm, confirming the O-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular structure. Key HMBC correlations would include the methoxy protons (O-CH₃) to the ester carbonyl carbon (C-1), and the aldehydic proton (H-4) to the methine carbon (C-3).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two carbonyl groups. The C=O stretch of the aldehyde typically appears at a higher wavenumber than that of a ketone, and the ester carbonyl stretch is also found in a distinct region. The C-O stretching of the ester and the C-H stretching of the aliphatic groups provide further structural confirmation. For saturated aliphatic esters, C=O stretching vibrations typically occur in the 1750 to 1735 cm⁻¹ region. docbrown.info

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aldehyde | C=O Stretch | 1720 - 1740 | Strong |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₆H₁₀O₃, giving it a molecular weight of 130.14 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 130. The fragmentation is dictated by the functional groups. Common fragmentation pathways for β-keto esters include α-cleavage adjacent to the carbonyl groups and the loss of neutral molecules.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CHO]⁺ | Loss of the formyl radical |

| 99 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 71 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is most useful for compounds containing chromophores, which are typically unsaturated systems or atoms with non-bonding electrons.

The chromophores in this compound are the two carbonyl groups (C=O) of the aldehyde and the ester. These groups can undergo weak n→π* (n to pi-star) electronic transitions. Saturated ketones and esters typically exhibit a weak absorption band in the UV region around 270-300 nm. Due to the presence of two isolated carbonyl groups, a broad, low-intensity absorption in this region would be expected for this compound. Stronger π→π* transitions occur at shorter wavelengths, typically below 200 nm.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical analysis, providing the means to separate, identify, and quantify the components of a mixture. For a compound like this compound, both gas and liquid chromatography are vital for assessing purity and isolating the compound from reaction mixtures.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The fundamental principle of GC involves the partitioning of a vaporized sample between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase coated on the inside of a column. sigmaaldrich.com The separation is based on the differential affinities of the sample components for the stationary phase. researchgate.net

For this compound, which is expected to be sufficiently volatile, GC is an excellent method for assessing its purity. The sample is injected into a heated port where it vaporizes and is then carried by an inert gas, such as helium or nitrogen, through the column. nih.gov The choice of the stationary phase is critical and is based on the principle of "like dissolves like." creative-proteomics.com Given the polar nature of the keto and ester functional groups in this compound, a polar stationary phase is generally preferred. openochem.org

Commonly used polar stationary phases include those based on polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropylsiloxane. acs.orgnih.gov These phases interact with the polar analyte through dipole-dipole interactions, leading to its retention on the column. acs.org The elution order of compounds is typically determined by their boiling points and their specific interactions with the stationary phase. creative-proteomics.com

A typical GC analysis of a sample containing this compound would involve optimizing parameters such as the column temperature, carrier gas flow rate, and the type of detector. A flame ionization detector (FID) is commonly used for organic compounds due to its high sensitivity. The resulting chromatogram would show a peak for this compound, and its retention time would be characteristic of the compound under the specific analytical conditions. The presence of other peaks would indicate impurities. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis.

To enhance the volatility and improve the chromatographic behavior of less volatile or polar compounds, a derivatization step can be employed. nih.govsepscience.com For a compound like this compound, while likely volatile enough for direct GC analysis, derivatization techniques such as silylation could be used to reduce peak tailing and improve separation efficiency. uhplcs.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of a β-Keto Ester

| Parameter | Value |

| Column | Capillary column with a polar stationary phase (e.g., DB-WAX) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (Flame Ionization Detector - FID) |

| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1 split ratio) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, particularly those that are non-volatile or thermally unstable. mdpi.com The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. pharmtech.com

For the analysis of this compound, both normal-phase and reversed-phase HPLC can be considered.

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). phenomenex.com Polar compounds are retained longer on the column due to strong interactions with the polar stationary phase. uhplcs.com For the separation of esters, NP-HPLC can be effective. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is the more common mode of HPLC, employing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). jordilabs.comwikipedia.org In RP-HPLC, non-polar compounds are retained more strongly, while polar compounds elute earlier. creative-proteomics.com For a moderately polar compound like this compound, RP-HPLC would likely be the method of choice. nih.gov

A significant challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org This equilibrium between the keto and enol forms can result in peak broadening or splitting. To overcome this, method development may involve adjusting the mobile phase pH to favor one tautomer or increasing the column temperature to accelerate the interconversion between the two forms, resulting in a single, sharp peak. chromforum.org

Method development for the HPLC analysis of this compound would involve selecting the appropriate column and mobile phase, and optimizing the mobile phase composition (e.g., the ratio of organic solvent to water in RP-HPLC) to achieve good resolution and a reasonable analysis time. pharmtech.com A UV detector is commonly used for compounds containing a chromophore, such as the carbonyl group in a β-keto ester. acs.org

Table 2: Example High-Performance Liquid Chromatography (HPLC) Method for a β-Keto Ester

| Parameter | Value |

| Column | Reversed-phase C18 column |

| Column Dimensions | 150 mm length x 4.6 mm internal diameter, 5 µm particle size |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV detector at 254 nm |

| Injection Volume | 10 µL |

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is capable of separating these enantiomers. openochem.org This technique is crucial for determining the enantiomeric excess (ee), or optical purity, of a chiral compound. nih.govheraldopenaccess.us

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). chiralpedia.com CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, creating a chiral environment within the column. phenomenex.com Enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes. Since diastereomers have different physical and chemical properties, they exhibit different affinities for the CSP, leading to their separation. openochem.org

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being among the most widely used due to their broad applicability. chromatographyonline.com The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. chromatographyonline.com Method development in chiral chromatography often involves screening a range of CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for a particular analyte. chromatographyonline.com

Once the enantiomers are separated, their relative amounts can be determined by integrating the areas of their respective peaks in the chromatogram. The enantiomeric excess can then be calculated using the following formula:

%ee = [([R] - [S]) / ([R] + [S])] x 100

where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively. openochem.org

Table 3: Representative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Chiral stationary phase (e.g., polysaccharide-based, such as Chiralcel OD-H) |

| Column Dimensions | 250 mm length x 4.6 mm internal diameter, 5 µm particle size |

| Mobile Phase | Normal-phase, e.g., Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV detector at 220 nm |

| Injection Volume | 5 µL |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu While this compound is a liquid at room temperature, its derivatives, particularly those that are solid and can form single crystals, can be analyzed by this method. nih.gov

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. youtube.com The electrons in the atoms of the crystal scatter the X-rays, and due to the ordered arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern. carleton.edu By analyzing the positions and intensities of the spots in the diffraction pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the precise location of each atom in the molecule. mdpi.com

This technique provides unambiguous information about the molecular structure, including bond lengths, bond angles, and torsional angles. carleton.edu For a chiral derivative of this compound, X-ray crystallography can also be used to determine its absolute configuration.

The process of X-ray crystal structure determination involves several steps:

Crystal Growth: A high-quality single crystal of the derivative must be grown. This can often be the most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the diffraction data are collected.

Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions.

The resulting structural information is invaluable for confirming the identity of a compound and for studying its conformational preferences in the solid state. nih.gov

Table 4: Illustrative Crystallographic Data for an Organic Ester Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123 Å, b = 5.432 Å, c = 15.678 Å, β = 98.76° |

| Volume | 850.1 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.250 g/cm³ |

| Final R-factor | 0.045 |

Theoretical and Computational Chemistry Studies of Methyl 3 Methyl 4 Oxobutanoate

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule in the absence of environmental effects.

Electronic Structure and Molecular Orbital Analysis

A fundamental investigation would involve calculating the electronic structure of methyl 3-methyl-4-oxobutanoate. This analysis provides insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis would also be performed to understand charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. np-mrd.org

Illustrative Data Table: Calculated Electronic Properties (Note: The following data is illustrative and represents typical results from a DFT calculation at the B3LYP/6-31G(d) level of theory. It is not based on published research for this specific molecule.)

| Property | Illustrative Value | Unit |

| Energy of HOMO | -7.2 | eV |

| Energy of LUMO | -0.5 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Dipole Moment | 2.8 | Debye |

Geometry Optimization and Conformational Landscapes

Illustrative Data Table: Relative Energies of Conformers (Note: This data is hypothetical and serves to illustrate the expected output of a conformational analysis.)

| Conformer | Relative Energy (ΔE) | Rotational Dihedral Angle (C-C-C-C) |

| Global Minimum | 0.00 | 65° (gauche) |

| Local Minimum 1 | +1.2 | 180° (anti) |

| Local Minimum 2 | +2.5 | -68° (gauche) |

Vibrational Frequency Analysis

Once the optimized geometries are obtained, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies); and second, it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These predicted spectra can be compared with experimental data to validate the computational model. scirp.org

Illustrative Data Table: Predicted Vibrational Frequencies (Note: The following frequencies are hypothetical examples for prominent vibrational modes.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(C=O) | 1745 | Aldehyde C=O stretch |

| ν(C=O) | 1720 | Ester C=O stretch |

| ν(C-O) | 1210 | Ester C-O stretch |

| ν(C-H) | 2980 | Aliphatic C-H stretch |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum mechanics is ideal for studying isolated molecules, Molecular Dynamics (MD) simulations are used to understand how a molecule behaves in a condensed phase, such as in a solvent. In an MD simulation, the motion of the molecule and surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This approach allows for the study of dynamic processes and the influence of the environment on the molecule's conformation and interactions. For this compound, MD simulations could reveal how water molecules form hydrogen bonds with the carbonyl oxygens and how this solvation affects its preferred shape.

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For a molecule like this compound, one could study reactions such as its reduction, oxidation, or participation in aldol-type reactions. This analysis involves locating the transition state (TS) structure for a given reaction, which is the highest energy point along the minimum energy reaction path. nih.gov By calculating the energy of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods can predict other key spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei by calculating the magnetic shielding tensor for each atom in the optimized molecular structure. These predicted spectra are invaluable for assigning peaks in experimental data and for confirming the structure of the compound. rsc.orgnih.gov

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This table presents hypothetical chemical shifts relative to a standard, based on the expected electronic environment of each carbon atom. It is not based on published research for this specific molecule.)

| Carbon Atom | Environment | Illustrative Predicted Chemical Shift (ppm) |

| C1 | Aldehyde Carbonyl | 201.5 |

| C2 | Ester Carbonyl | 172.0 |

| C3 | Methoxy (B1213986) Carbon | 51.8 |

| C4 | CH | 45.2 |

| C5 | CH₂ | 38.7 |

| C6 | Methyl | 15.3 |

Structure-Reactivity Relationship Modeling

The unique chemical behavior of this compound is fundamentally dictated by the interplay of its constituent functional groups: a ketone and a methyl ester. The modeling of its structure-reactivity relationship through theoretical and computational chemistry provides profound insights into its reactivity, regioselectivity, and the underlying electronic effects governing its transformations. As a β-keto ester, its structure features two electrophilic carbonyl centers and potentially nucleophilic carbon atoms, making it a versatile synthetic intermediate. researchgate.netfiveable.me

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in dissecting the molecule's electronic landscape. nih.govmdpi.com These methods allow for the calculation of various molecular properties and reactivity descriptors that quantify and predict chemical behavior. The relationship between a compound's bioactivity or toxicity and its chemical structure can often be established by examining its hydrophobic, electronic, and steric characteristics. nih.gov For this compound, key aspects of its reactivity include the relative electrophilicity of the ketone (C4) and ester (C1) carbonyl carbons, and the acidity of the proton on the α-carbon (C3).

The presence of both ketone and ester functionalities enhances the compound's reactivity, primarily through the stabilization of the corresponding enolate formed under basic conditions. fiveable.me The electron-withdrawing nature of both carbonyl groups increases the acidity of the C3 proton. The additional methyl group at the C3 position introduces an inductive electron-donating effect, which subtly modulates the electronic properties of the nearby carbonyl groups and the acidity of the C3 proton compared to an unsubstituted β-keto ester.

To quantitatively assess these relationships, computational models calculate parameters such as atomic partial charges, frontier molecular orbital (HOMO-LUMO) energies, and conceptual DFT descriptors like Fukui functions and dual descriptors. mdpi.comnih.gov These descriptors help predict the most likely sites for nucleophilic or electrophilic attack. For instance, the site with the most positive partial charge and the largest value of the Fukui function for nucleophilic attack (fk+) is predicted to be the most electrophilic center. mdpi.com In many β-keto esters, experimental evidence shows a tendency for nucleophiles to react at the ester's carbonyl carbon; however, steric and electronic factors can alter this preference. mdpi.com

A theoretical reactivity study would reveal which of the two carbonyl carbons in this compound is the preferred site for nucleophilic attack. The analysis of the condensed dual descriptor (fk(2)) can be particularly revealing; a positive value for this descriptor on an atom indicates it is favored for a nucleophilic attack, while a negative value suggests it is favored for an electrophilic attack.

While specific computational data for this compound is not prominently available in published literature, a representative table can illustrate the typical outputs of such an analysis, based on studies of analogous β-keto esters. mdpi.com

Derivatives, Analogues, and Structural Modifications of Methyl 3 Methyl 4 Oxobutanoate

Synthesis and Research of Closely Related β-Keto Esters (e.g., methyl 4-oxobutanoate)

Closely related β-keto esters serve as valuable models and precursors in organic synthesis. Among these, methyl 4-oxobutanoate (B1241810) is a structurally simpler analogue that has been the subject of significant research. It is a versatile compound used in diverse synthetic pathways. chemicalbook.com

Synthesis: One common method for synthesizing methyl 4-oxobutanoate involves the ozonolysis of a suitable precursor. For example, a solution of a starting material in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) can be treated with ozone (O₃) at low temperatures (-78 °C), followed by a reductive workup with triphenylphosphine (B44618) (PPh₃) to yield the desired product. chemicalbook.com

Research and Applications: Methyl 4-oxobutanoate is a key starting material in the asymmetric synthesis of various alkaloids. chemicalbook.comsigmaaldrich.com Its utility is highlighted in stereodivergent strategies to produce 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com

Self-Mannich Reaction: Catalyzed by a chiral secondary amine, the anti-selective self-Mannich reaction of methyl 4-oxobutanoate is used to asymmetrically synthesize (+)-isoretronecanol and (-)-isoretronecanol. chemicalbook.com A proline-catalyzed, syn-selective version of the same reaction leads to the synthesis of their diastereomers, (+)-laburnine and (-)-trachelanthamidine. chemicalbook.comsigmaaldrich.com

Henry Reaction: The compound is also used in copper(I)-catalyzed Henry reactions. The enantioselective addition of nitromethane (B149229) to methyl 4-oxobutanoate, followed by hydrogenation, yields (S)-5-hydroxypiperidin-2-one, demonstrating its role in constructing complex heterocyclic systems. chemicalbook.com

The reactivity of both its ester and ketone functional groups allows it to participate in a wide array of transformations, making it a valuable building block in organic chemistry. chemicalbook.com

Investigation of Deuterated Analogues for Mechanistic and Tracer Studies

Deuterium-labeled compounds are indispensable tools for elucidating reaction mechanisms and studying metabolic pathways. The replacement of a hydrogen atom with its heavier isotope, deuterium, can significantly alter the rate of reactions involving the cleavage of that C-H bond—a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com

In the context of β-keto esters, deuteration can be strategically applied to probe reaction intermediates and transition states. For example, deuterated formate (B1220265) esters (like DCO₂Me) can be used in Claisen condensations with ketones to produce deuterated β-ketoaldehydes, which are precursors to deuterated β-keto esters and other derivatives like enaminones. nih.gov The high isotopic fidelity of such reactions is crucial for the reliability of mechanistic studies. nih.gov

Applications in Mechanistic Elucidation:

Kinetic Isotope Effect: By comparing the reaction rates of a deuterated analogue with its non-deuterated counterpart, researchers can determine if a specific C-H bond cleavage is the rate-determining step of a reaction. juniperpublishers.com For instance, a kinetic isotope experiment was used to probe the mechanism of α-amino ester deuteration, confirming that the α–C–H bond cleavage is involved in the rate-determining step. acs.org

Metabolic Shunting: In pharmaceutical research, selective deuteration can slow down specific metabolic pathways, particularly those mediated by cytochrome P450 enzymes like CYP2D6. juniperpublishers.com This "metabolic shunting" can reduce the formation of toxic metabolites or prolong the half-life of a drug. juniperpublishers.com While not specific to methyl 3-methyl-4-oxobutanoate, this principle is broadly applicable to its derivatives being investigated for biological activity.

The synthesis of deuterated analogues provides fundamental insights into chemical transformations and the biological fate of molecules. juniperpublishers.comnih.gov

Fluorinated Derivatives and Their Synthetic Utility

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net Fluorinated β-keto esters are particularly valuable synthetic precursors in medicinal and materials chemistry due to the unique characteristics imparted by the fluorine atom, such as increased metabolic stability and altered acidity. nih.govmdpi.com

A variety of methods have been developed for the synthesis of fluorinated β-keto esters, often focusing on creating chiral centers with high enantioselectivity. mdpi.com

Electrophilic Fluorination: Reagents like Selectfluor® are commonly used for the electrophilic fluorination of β-keto esters. The reaction mechanism is believed to involve the attack of an enol or enolate intermediate on the electrophilic fluorine source. sapub.org

Catalytic Asymmetric Fluorination: Both metal-catalyzed and organocatalyzed methods have been developed to produce enantiomerically enriched fluorinated products. nih.govmdpi.com Chiral metal complexes, such as those involving Titanium/TADDOL, can act as Lewis acids to activate the β-keto ester for stereoselective fluorination. mdpi.com Similarly, chiral organocatalysts have been employed to achieve high enantioselectivities. acs.org

Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group is also of significant interest. Reagents like the Togni reagent are used in combination with catalysts, such as lanthanide complexes, for the asymmetric trifluoromethylation of β-keto esters. mdpi.com

These fluorinated derivatives are versatile intermediates. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, and the functional groups can be further transformed into alcohols, imines, or amides, providing access to a wide range of complex fluorinated molecules. mdpi.com

Systematic Modifications of the Ester Moiety

The ester group of this compound can be readily modified by replacing the methyl group with other alkyl or aryl groups. This modification influences properties such as solubility, steric hindrance, and reactivity during subsequent transformations like hydrolysis or transesterification. The most direct analogue in this class is ethyl 3-methyl-4-oxobutanoate. nih.gov

These variations are typically achieved by using a different alcohol (e.g., ethanol, propanol, isopropanol) during the esterification step of the synthesis. The choice of the ester group can be a crucial design element in a multi-step synthesis, allowing for selective deprotection or modification under specific reaction conditions.

| Ester Moiety | Compound Name | Molecular Formula | CAS Number |

|---|---|---|---|

| Methyl | This compound | C₆H₁₀O₃ | 54998-56-0 |

| Ethyl | Ethyl 3-methyl-4-oxobutanoate | C₇H₁₂O₃ | 54998-57-1 nih.gov |

Variations in the Alkyl Side Chains

Modifying the alkyl backbone of the butanoate chain provides another powerful strategy for creating structural diversity. Substituents can be introduced at various positions to alter the electronic and steric nature of the molecule. Research has explored derivatives with substitutions particularly at the C4 position, adjacent to the keto group.

Examples of such modifications include:

Alkoxy Derivatives: Compounds like methyl 4-methoxy-3-oxobutanoate and methyl 4-ethoxy-3-oxobutanoate have been synthesized. srisyn.comnih.gov These alkoxy groups can influence the molecule's conformation and reactivity through inductive and steric effects.

Halogenated Derivatives: Halogens can be introduced to serve as synthetic handles for further reactions. For instance, methyl 4-bromo-3-oxobutanoate and methyl 4-chloro-3-oxobutanoate are used as precursors for introducing other functional groups, such as a cyano group via nucleophilic substitution, to yield methyl 4-cyano-3-oxobutanoate. google.com

These modifications allow for the construction of more complex molecular architectures and the introduction of new functionalities.

| Substitution | Compound Name | Molecular Formula | CAS Number |

|---|---|---|---|

| 4-Methoxy | Methyl 4-methoxy-3-oxobutanoate | C₆H₁₀O₄ | 41051-15-4 srisyn.com |

| 4-Ethoxy | Methyl 4-ethoxy-3-oxobutanoate | C₇H₁₂O₄ | 415678-65-8 nih.gov |

| 4-Bromo | Methyl 4-bromo-3-oxobutanoate | C₅H₇BrO₃ | 17790-81-7 google.com |

| 4-Cyano | Methyl 4-cyano-3-oxobutanoate | C₆H₇NO₃ | 55443-93-1 google.com |

Impact of Structural Diversification on Reactivity and Synthetic Applications

The systematic structural modification of this compound and related β-keto esters has a profound impact on their chemical reactivity and expands their utility in synthesis. Each type of modification—be it deuteration, fluorination, or variation of the ester and alkyl moieties—serves a distinct purpose.

Reactivity Modulation: Fluorination, for example, increases the electrophilicity of the adjacent carbonyl group and can stabilize enolate intermediates, influencing the outcomes of aldol (B89426) and Mannich reactions. mdpi.combeilstein-journals.org Conversely, bulky ester groups can introduce steric hindrance, directing reactions to other sites on the molecule.

Probing Mechanisms: Deuteration provides a non-invasive probe to understand reaction kinetics and mechanisms, which is critical for optimizing reaction conditions and designing more efficient synthetic routes. juniperpublishers.comnih.gov

Expanding Synthetic Applications: The introduction of new functional groups, such as halogens or cyano groups, on the alkyl side chain transforms the simple β-keto ester into a multifunctional building block. google.com These derivatives can participate in a wider range of coupling and substitution reactions, enabling the synthesis of complex natural products and pharmaceutical agents. beilstein-journals.org

Biological Activity: Structural modifications are key to developing compounds with specific biological activities. For instance, the design of β-keto ester analogues based on bacterial autoinducers has led to the discovery of compounds with potential antibacterial and quorum-sensing inhibition properties. nih.gov

Emerging Research Directions and Future Outlook for Methyl 3 Methyl 4 Oxobutanoate

Green Chemistry Approaches in Synthetic Design